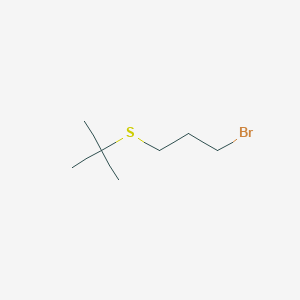
(3-Bromopropyl)(tert-butyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)(tert-butyl)sulfane: is an organosulfur compound with the molecular formula C7H15BrS. It is characterized by the presence of a bromopropyl group attached to a tert-butylsulfane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopropyl)(tert-butyl)sulfane typically involves the reaction of tert-butylthiol with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the bromopropane, displacing a bromide ion and forming the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Bromopropyl)(tert-butyl)sulfane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming propyl(tert-butyl)sulfane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is propyl(tert-butyl)sulfane.
Scientific Research Applications
Chemistry: (3-Bromopropyl)(tert-butyl)sulfane is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving sulfur atoms.
Biology and Medicine: The compound’s reactivity makes it useful in the development of biologically active molecules, including potential pharmaceuticals. It can be used to introduce sulfur-containing functional groups into drug candidates, enhancing their biological activity and stability.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced thermal stability or resistance to oxidation.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)(tert-butyl)sulfane involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The bromine atom serves as a leaving group, allowing the compound to participate in various substitution reactions. The sulfur atom can be oxidized or reduced, altering the compound’s reactivity and properties. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
(3-Bromopropyl)(tert-butyl)amine: Similar structure but with an amine group instead of a sulfane.
(3-Bromopropyl)(tert-butyl)ether: Contains an ether linkage instead of a sulfane.
(3-Bromopropyl)(tert-butyl)phosphine: Features a phosphine group in place of the sulfane.
Uniqueness: (3-Bromopropyl)(tert-butyl)sulfane is unique due to the presence of the sulfur atom, which imparts distinct reactivity compared to its oxygen, nitrogen, and phosphorus analogs. The sulfur atom’s ability to undergo oxidation and reduction reactions adds versatility to the compound, making it valuable in various synthetic applications.
Properties
IUPAC Name |
2-(3-bromopropylsulfanyl)-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESAOLFAFYVLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)
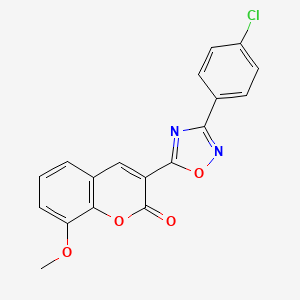
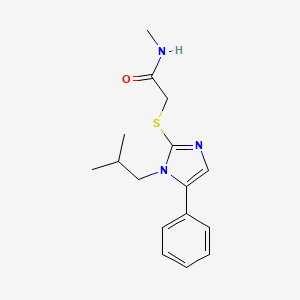
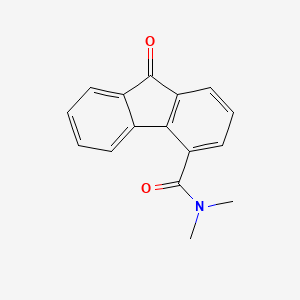
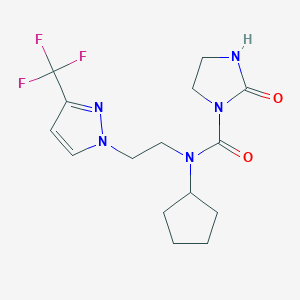
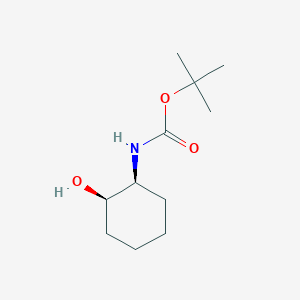
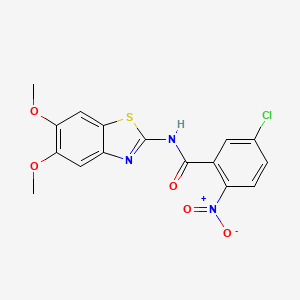
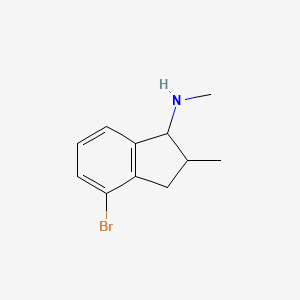
![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)
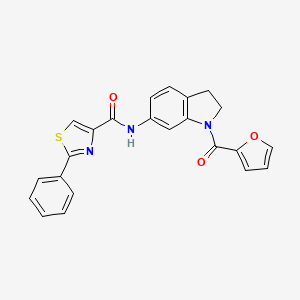
![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)
![(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2984123.png)
![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)
![3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2984127.png)
